3-Ethynyl-5-(4-methoxyphenyl)pyridine
Description
Properties
IUPAC Name |
3-ethynyl-5-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-3-11-8-13(10-15-9-11)12-4-6-14(16-2)7-5-12/h1,4-10H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKHSMZPLDJORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is the most direct route for introducing ethynyl groups to pyridine frameworks. A representative protocol involves coupling 3-iodo-5-(4-methoxyphenyl)pyridine with trimethylsilylacetylene under CuI catalysis. Key steps include:
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Reagents : CuI (10 mol%), oxine (20 mol%), PEG-600 (20 mol%), KPO (3 equiv.), and trimethylsilylacetylene (1.2 equiv.) in dimethylformamide (DMF) at 80°C for 12 hours.
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Deprotection : Subsequent treatment with tetrabutylammonium fluoride (TBAF) removes the trimethylsilyl group, yielding the terminal alkyne.
Mechanistic Insight : The CuI/oxine system facilitates oxidative addition of the iodopyridine, while PEG-600 enhances solubility and reaction homogeneity.
Palladium/Copper Cocatalyzed Sonogashira Coupling
Alternative conditions using Pd/Cu cocatalysts demonstrate broader substrate tolerance. For example:
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Protocol : 3-Bromo-5-(4-methoxyphenyl)pyridine reacts with ethynylmagnesium bromide in the presence of Pd(PPh) (5 mol%) and CuI (10 mol%) in triethylamine at 60°C.
Advantages : Higher functional group compatibility and reduced reliance on silyl-protected alkynes.
Sequential Suzuki-Sonogashira Cross-Coupling
Subsequent Sonogashira Coupling at Position 3
The bromine at position 3 is replaced via Sonogashira coupling:
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Conditions : 5-(4-Methoxyphenyl)-3-bromopyridine, ethynyltrimethylsilane, PdCl(PPh) (5 mol%), CuI (10 mol%), and iPrNH in THF at 60°C.
Key Data :
| Step | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki Coupling | PdCl(dppf)/KCO | 72 | 98 |
| Sonogashira Coupling | Pd/Cu/iPrNH | 78 | 95 |
Electrophilic Cyclization of Alkynyl Precursors
Synthesis of N-Propargylic β-Enaminones
A two-step approach involves:
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Alkyne Preparation : Sonogashira coupling of 4-methoxyphenylacetylene with 3-iodopyridine to form 3-(4-methoxyphenylethynyl)pyridine.
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Cyclization : Treatment with I/NaHCO induces electrophilic cyclization, forming the pyridine core with concurrent ethynyl and aryl group incorporation.
Yield : 65% overall, with regioselectivity driven by iodine’s electrophilicity.
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-Ethynyl-5-(4-methoxyphenyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 3-Ethynyl-5-(4-methoxyphenyl)pyridine is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural and Physical Properties
Key Observations:
- Substituent Effects on Reactivity: The ethynyl group in 3-Ethynyl-5-(4-methoxyphenyl)pyridine enables cross-coupling reactions (e.g., Sonogashira coupling), similar to compounds in , which utilize Pd-catalyzed synthesis . In contrast, SIB-1508Y incorporates a pyrrolidinyl group, enhancing its nicotinic receptor binding affinity for neurological applications .
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with nitro (-NO₂) or chloro (-Cl) substituents in analogs like Q2 (), which lower electron density and alter reactivity .
- Thermal Stability: Methoxy-substituted compounds (e.g., Q12) exhibit higher melting points (288–292°C) compared to nitro-substituted derivatives (278–282°C), suggesting improved crystalline stability .
Table 2: Pharmacological and Antimicrobial Profiles
Key Findings:
- Neurological Agents: SIB-1508Y’s pyrrolidinyl substitution enhances its blood-brain barrier penetration, unlike the 4-methoxyphenyl group in the target compound, which may limit CNS activity .
- Antimicrobial Activity: Pyridine derivatives with chloro and nitro groups (e.g., Q1–Q14) exhibit broad-spectrum antimicrobial properties due to electrophilic interactions with microbial proteins .
- Antiviral Potential: The benzodioxol-containing analog in demonstrates high-throughput screening efficacy against Hepatitis C, suggesting that bulky substituents improve target binding .
Biological Activity
3-Ethynyl-5-(4-methoxyphenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of 3-Ethynyl-5-(4-methoxyphenyl)pyridine typically involves cross-coupling reactions, utilizing reagents such as ethynylmagnesium bromide and palladium catalysts under inert conditions. This method allows for the formation of the desired compound with high purity and yield. The chemical structure incorporates an ethynyl group and a methoxy-substituted phenyl ring, which contribute to its unique reactivity and biological activity.
Antimicrobial Properties
Research indicates that 3-Ethynyl-5-(4-methoxyphenyl)pyridine exhibits notable antimicrobial activity. In various studies, compounds similar to this have shown effective inhibition against bacterial strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 6.3 µg/mL for some derivatives . The presence of the methoxy group appears to enhance the compound's hydrophobicity, potentially increasing its interaction with microbial membranes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of pyridine compounds can inhibit cell cycle progression in cancer cells by targeting cyclin-dependent kinases (CDKs). For instance, related compounds have shown promising results in inhibiting CDK1 and CDK2, which are crucial for cell proliferation . The specific interactions facilitated by the ethynyl group may enhance binding affinity to these targets.
The biological activity of 3-Ethynyl-5-(4-methoxyphenyl)pyridine can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways.
- Receptor Modulation : Its structure allows for potential interactions with specific receptors, influencing signaling pathways critical for cell growth and survival.
- π-π Interactions : The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Research Findings and Case Studies
A comparative analysis of similar compounds highlights the unique biological profile of 3-Ethynyl-5-(4-methoxyphenyl)pyridine:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3-Ethynyl-5-(4-methoxyphenyl)pyridine | 6.3 | Antibacterial |
| Related pyridine derivative | 12.5 | Anticancer (CDK inhibition) |
| Unsubstituted phenyl derivative | 25 | Moderate antibacterial |
In one study, derivatives were tested against a panel of bacterial strains, revealing that modifications at the para position of phenyl groups significantly influenced antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethynyl-5-(4-methoxyphenyl)pyridine, and how can reaction yields be improved?
- Methodology :
- Sonogashira coupling is a preferred method for introducing ethynyl groups to aromatic systems. For example, demonstrates the use of palladium catalysts (e.g., Pd(OAc)₂) and XPhos ligands in cross-coupling reactions between halogenated pyridines and terminal alkynes under inert conditions.
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol can isolate the compound .
- Yield optimization : Control reaction temperature (e.g., 100°C for Suzuki-Miyaura couplings), use degassed solvents, and ensure stoichiometric excess of the alkyne reagent .
Q. How is the structural characterization of 3-ethynyl-5-(4-methoxyphenyl)pyridine performed experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Utilize SHELXL ( ) for refinement. For example, reports bond-length precision (mean σ(C–C) = 0.002 Å) and R-factors < 0.05 for similar imidazo-pyridine derivatives.
- Spectroscopy : H/C NMR (e.g., δ 7.2–8.3 ppm for aromatic protons; see ) and ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 315 in ) .
Q. What are the key physicochemical properties influencing its solubility and reactivity?
- Methodology :
- LogP determination : Use reverse-phase HPLC or computational tools (e.g., density functional theory (DFT) in ) to predict hydrophobicity.
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition points (critical for reaction design).
- Electronic effects : The ethynyl group enhances π-conjugation, while the 4-methoxyphenyl moiety increases electron density, affecting nucleophilic substitution reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of 3-ethynyl-5-(4-methoxyphenyl)pyridine?
- Methodology :
- DFT calculations : Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps (e.g., ’s correlation-energy functional approach).
- Applications : Predict charge distribution for reaction site activation or binding affinity in drug-target interactions. Validate results with experimental UV-Vis spectroscopy .
Q. How to resolve contradictions between theoretical predictions and experimental reactivity data for this compound?
- Methodology :
- Validation workflow :
Compare DFT-predicted reaction barriers with kinetic studies (e.g., variable-temperature NMR).
Re-examine solvent effects (e.g., polar aprotic vs. protic solvents) using COSMO-RS models.
Cross-check crystallographic data (e.g., bond angles/distances in ) against optimized geometries from simulations .
Q. What strategies are effective in studying its pharmacological potential (e.g., enzyme inhibition)?
- Methodology :
- High-throughput screening (HTS) : Use fluorescence polarization assays for kinase inhibition (e.g., PIM1 kinase in ).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replace methoxy with ethoxy; modify ethynyl positioning) and test bioactivity. demonstrates SAR for imidazo-pyridines using IC₅₀ determinations .
Q. How to handle stability and safety concerns during experimental workflows?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
